- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,

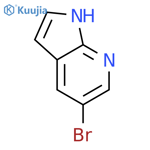

Cas no 918504-27-5 (N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide)

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide structure](https://it.kuujia.com/scimg/cas/918504-27-5x500.png)

918504-27-5 structure

Nome del prodotto:N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Numero CAS:918504-27-5

MF:C17H14BrF2N3O3S

MW:458.277168750763

MDL:MFCD18207768

CID:1032538

PubChem ID:11984556

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfomide

- N-[3-[(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-Propanesulfonamide

- PROPANE-1-SULFONIC ACID [3-(5-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONYL)-2,4-DIFLUORO-PHENYL]-AMIDE

- 1-PropanesulfonaMide, N-[3-[(5-broMo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-

- AK120815

- N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide

- C17H14BrF2N3O3S

- TVFGCDQPUZGXMQ-UHFFFAOYSA-N

- BCP12307

- EBD701155

- 5505AC

- ST2407366

- AX82

- B-Raf IN 11

- N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide (ACI)

- N-(3-{5-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONYL}-2,4-DIFLUOROPHENYL)PROPANE-1-SULFONAMIDE

- HY-77113

- 918504-27-5

- CS-M1934

- EC 806-749-7

- AKOS015994771

- N-[3-(5-Bromo-7-azaindole-3-carbonyl)-2,4-difluorophenyl]-1-propanesulfonamide

- propane-1-sulfonic acid [3-(5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoro-phenyl]amide

- DA-40549

- SCHEMBL294160

- Propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]amide

- propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-carbonyl)-2,4-difluoro-phenyl]-amide

- DTXSID30475207

- SY103178

- N-(3-(5-Bromo-1H-pyrrolo[2 pound not3-b]pyridine-3-carbonyl)-2 pound not4-difluorophenyl)propane-1-sulfonamide

- NS00005852

- AC-26960

- ZINC72115182

- LE-0047

- propane-1-sulfonic acid[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoro-phenyl]-amide

- F18814

- MFCD18207768

- 1-Propanesulfonamide, N-(3-((5-bromo-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)-

-

- MDL: MFCD18207768

- Inchi: 1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)

- Chiave InChI: TVFGCDQPUZGXMQ-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(F)=C(NS(CCC)(=O)=O)C=CC=1F)C1C2C(=NC=C(C=2)Br)NC=1

Proprietà calcolate

- Massa esatta: 456.99073g/mol

- Massa monoisotopica: 456.99073g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 27

- Conta legami ruotabili: 6

- Complessità: 648

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.4

- Superficie polare topologica: 100

Proprietà sperimentali

- Punto di ebollizione: 634.2°C at 760 mmHg

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Condizioni di conservazione:Sealed in dry,2-8°C(BD246231)

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440730-250 mg |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, 95%; . |

918504-27-5 | 95% | 250MG |

€196.60 | 2023-07-18 | |

| eNovation Chemicals LLC | Y0985888-5g |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 95% | 5g |

$885 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41630-250mg |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 250mg |

¥2528.0 | 2021-09-04 | ||

| Ambeed | A768926-5g |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 98% | 5g |

$402.0 | 2025-02-26 | |

| Chemenu | CM149556-1g |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 95%+ | 1g |

$212 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB896-50mg |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 98% | 50mg |

185.0CNY | 2021-08-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057733-100mg |

B-Raf IN 11 |

918504-27-5 | 98% | 100mg |

¥171.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D954839-5g |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 98% | 5g |

$390 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N843925-250mg |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-27-5 | 98% | 250mg |

¥1,133.10 | 2022-09-01 | |

| Key Organics Ltd | LE-0047-1MG |

Propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]amide |

918504-27-5 | >97% | 1mg |

£55.00 | 2025-02-08 |

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide , Aluminum chloride Solvents: Dichloromethane ; 0.5 - 3 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 15 °C; 16 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Selective CRAF Inhibition Elicits Transactivation, Journal of the American Chemical Society, 2021, 143(12), 4600-4606

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Nitromethane ; 30 min, rt

1.2 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Nitromethane ; overnight, 50 °C; 50 °C → 0 °C

1.3 Reagents: Methanol ; 0 °C

1.2 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Nitromethane ; overnight, 50 °C; 50 °C → 0 °C

1.3 Reagents: Methanol ; 0 °C

Riferimento

- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; rt; 6 h, 40 °C

1.3 Solvents: Methanol , Ethyl acetate , Water ; 0 °C

1.2 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; rt; 6 h, 40 °C

1.3 Solvents: Methanol , Ethyl acetate , Water ; 0 °C

Riferimento

- Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4, European Journal of Medicinal Chemistry, 2021, 209,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 30 min, 18 - 22 °C; 4 - 6 h, 18 - 22 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; -12 - 2 °C

1.3 Solvents: Dichloromethane ; 30 min, -12 - 2 °C; 30 min, 2 °C → 25 °C; 20 - 25 °C; 8 - 10 h, 20 - 25 °C

1.4 Solvents: Water ; 30 min, 0 - 20 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; -12 - 2 °C

1.3 Solvents: Dichloromethane ; 30 min, -12 - 2 °C; 30 min, 2 °C → 25 °C; 20 - 25 °C; 8 - 10 h, 20 - 25 °C

1.4 Solvents: Water ; 30 min, 0 - 20 °C

Riferimento

- Process for preparation of N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Riferimento

- Preparation of heterocyclic compounds as BRAF degraders for treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Dichloromethane ; overnight, rt; 3 h, rt

Riferimento

- Preparation of pyrrolopyridine compounds useful for kinase modulation, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Toluene ; 3 h, reflux

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 60 min, 5 °C

1.3 Solvents: Dichloromethane ; 6 h, 5 °C; 5 °C → rt; overnight, rt

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 60 min, 5 °C

1.3 Solvents: Dichloromethane ; 6 h, 5 °C; 5 °C → rt; overnight, rt

Riferimento

- Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Raw materials

- (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

- propane-1-sulfonyl chloride

- 5-Bromo-7-azaindole

- 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Preparation Products

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Letteratura correlata

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

918504-27-5 (N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide) Prodotti correlati

- 561297-96-9((5-fluoro-2-pyridyl)methanamine)

- 1184037-53-3(2-(3-Methoxyphenoxy)cyclopentan-1-ol)

- 1708079-75-7(N-(7-Chloro-thiazolo[5,4-d]pyrimidin-2-yl)-propionamide)

- 1375473-93-0(1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid)

- 477334-13-7(1-(3-NITROPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE)

- 1804026-41-2(3-Amino-4-cyano-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine)

- 1294504-67-8((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)

- 872-50-4(N-Methylpyrrolidone)

- 2870642-11-6(1H-Benz[de]isoquinoline-4-propanoic acid, 2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo- )

- 1794791-66-4(WYE 354-d3)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:918504-27-5)N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Purezza:99%

Quantità:5g

Prezzo ($):362.0